Quercetagetin

Descripción general

Descripción

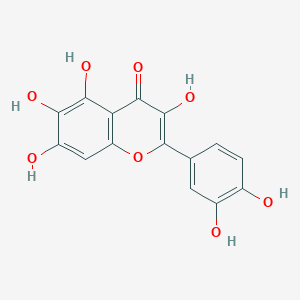

Quercetagetin is a naturally occurring flavonoid found in various plants, particularly in the genus Tagetes, commonly known as marigolds. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its chemical structure is characterized by the presence of multiple hydroxyl groups, which contribute to its high reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quercetagetin can be synthesized through various chemical reactions involving the cyclization of appropriate precursors. One common method involves the use of chalcones, which undergo cyclization in the presence of acidic or basic catalysts to form the flavonoid structure. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly marigold residues. The process includes:

Extraction: Marigold residues are mixed with alcohol and subjected to ultrasonic-assisted extraction.

Filtration and Concentration: The extract is then filtered and concentrated.

Purification: The concentrated extract undergoes further purification to obtain this compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Quercetagetin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form dihydroflavonoids.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming ethers and esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavonoids.

Substitution: Ethers and esters

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Quercetagetin, chemically known as 3,3′,4′,5,6,7-hexahydroxyflavone, is derived from various plants, including marigold and immature Citrus unshiu. Its structure allows it to act as a potent antioxidant by scavenging free radicals and inhibiting oxidative stress-related pathways. Research indicates that this compound inhibits tyrosinase activity through a mixed-type mechanism, binding both to the enzyme and its substrate complex .

Biological Activities

- Antioxidant Activity

- Anti-Inflammatory Effects

- Immunomodulatory Properties

- Anti-Diabetic Potential

- Hepatoprotective Effects

Case Studies

Potential Applications

This compound's multifaceted biological activities suggest several potential applications:

- Nutraceuticals : As a dietary supplement for its antioxidant and anti-inflammatory properties.

- Pharmaceuticals : Development of drugs targeting inflammatory diseases or metabolic disorders like diabetes.

- Cosmetics : Utilization in skincare products for its skin-protective effects against UV radiation.

Mecanismo De Acción

Quercetagetin is similar to other flavonoids such as quercetin and patuletin. it has unique features:

Quercetin: Both compounds have similar antioxidant properties, but this compound has additional hydroxyl groups, enhancing its reactivity.

Patuletin: this compound and patuletin share similar anticancer activities, but this compound’s structure allows for more diverse chemical modifications

Comparación Con Compuestos Similares

- Quercetin

- Patuletin

- Kaempferol

- Myricetin

Quercetagetin stands out due to its unique structure and diverse biological activities, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Quercetagetin, a flavonoid belonging to the flavonol class, is recognized for its diverse biological activities. This compound, chemically known as 3,3′,4′,5,6,7-hexahydroxyflavone, is primarily derived from plants such as marigold and has gained attention for its potential therapeutic applications. This article explores the biological activity of this compound, including its antioxidant, anti-inflammatory, anticancer, and immunomodulatory properties, supported by various research findings.

Chemical Structure and Properties

This compound is characterized by multiple hydroxyl groups that contribute to its biological activities. Its structure enhances its ability to act as a potent antioxidant and modulator of various biochemical pathways.

Antioxidant Activity

This compound exhibits strong antioxidant properties. It effectively scavenges free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), demonstrating its capacity to reduce oxidative stress in biological systems. Research indicates that this compound enhances the antioxidant enzymatic activities in tissues through the Nrf2/ARE signaling pathway .

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity by inhibiting the release of macrophage-derived chemokines and other pro-inflammatory cytokines. This property suggests its potential in managing inflammatory diseases .

This compound has been shown to inhibit tumor growth through several mechanisms:

- Inhibition of Tyrosinase : this compound acts as a reversible mixed-type inhibitor of tyrosinase with an IC50 value of 0.19 ± 0.01 mM . This inhibition can be pivotal in skin cancer prevention.

- JNK1 and PI3-K Pathway Modulation : Studies indicate that this compound inhibits UVB-induced phosphorylation of c-Jun and AKT in JB6 P+ cells. This action suppresses AP-1 and NF-κB promoter activities and reduces neoplastic transformation in cells .

In Vivo Studies

In a two-stage skin carcinogenesis mouse model, topical application of this compound significantly reduced tumor incidence by up to 46.7% at higher concentrations . The compound also decreased tumor volumes in UVB-exposed mice, highlighting its potential as a chemopreventive agent against skin cancer.

Apoptotic and Necrotic Activities

Research has demonstrated that this compound induces apoptosis in various cancer cell lines such as CaSki and MDA-MB-231. The compound was found to activate caspase-3 and PARP proteins, indicating the involvement of apoptotic pathways . Additionally, this compound exhibited necrotic activity in treated cells, suggesting a dual mechanism of action against cancer cells .

Immunomodulatory Effects

This compound's immunomodulatory effects include enhancing immune responses and potentially modulating autoimmune conditions. Its ability to inhibit inflammatory mediators positions it as a candidate for therapeutic applications in immune-related disorders .

Dietary Supplementation Studies

Recent studies have explored the effects of dietary this compound supplementation on growth performance and health parameters in broilers. Results indicated that this compound supplementation improved antioxidant capacity and overall growth performance in poultry subjected to oxidative stress from Diquat exposure .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOLCUVKHLEPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237978 | |

| Record name | Quercetagetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-18-6 | |

| Record name | Quercetagetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetagetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetagetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quercetagetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUERCETAGETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV68G507VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Quercetagetin exert its anti-diabetic effects?

A1: this compound demonstrates anti-diabetic potential by inhibiting α-amylase, a key enzyme involved in carbohydrate digestion. By hindering α-amylase activity, this compound can help regulate blood glucose levels. [, ]

Q2: What is the mechanism behind this compound's anticancer activity?

A2: this compound exhibits anticancer properties through several mechanisms. It has been shown to inhibit Aurora B kinase (AurB), a crucial regulator of cell division, leading to mitotic arrest and caspase-mediated apoptosis in tumor cells. [] Additionally, this compound inhibits the Pim-1 kinase, an oncogene implicated in leukemia, lymphoma, and prostate cancer development. [, ]

Q3: How does this compound contribute to the treatment of atopic dermatitis?

A3: this compound exhibits anti-inflammatory effects by suppressing the production of macrophage-derived chemokine (MDC/CCL22), a key mediator of inflammation in atopic dermatitis. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H10O8, and its molecular weight is 318.23 g/mol. [, ]

Q5: What spectroscopic data are available for this compound?

A5: this compound's structure has been elucidated using various spectroscopic methods, including UV, IR, 1D and 2D NMR, and HRESIMS. These techniques provide detailed information about the compound's functional groups, bonding patterns, and overall structure. [, , , , ]

Q6: Can this compound be effectively encapsulated in nanoparticle systems?

A6: Yes, research indicates that this compound can be successfully encapsulated in various nanoparticle systems, including those based on shellac and quaternized chitosan, as well as zein and hyaluronic acid. [, , ]

Q7: How does encapsulation in nanoparticles affect this compound's stability?

A7: Encapsulation in nanoparticles can significantly improve this compound's stability against degradation factors such as light, heat, and oxidation. This enhanced stability is crucial for maintaining the compound's bioactivity and therapeutic potential. [, , ]

Q8: Does this compound exhibit any notable catalytic activities?

A8: While this compound's primary mechanisms of action revolve around enzyme inhibition, there is limited research available on its catalytic properties. Further investigation is needed to explore this aspect of the compound.

Q9: How has computational chemistry been employed in this compound research?

A9: Computational techniques like molecular docking and molecular dynamics simulations have been valuable tools in studying this compound's interactions with target proteins, such as α-amylase and Pim-1 kinase. These simulations provide insights into binding affinities, key interacting residues, and potential mechanisms of action. [, , ]

Q10: How do structural modifications affect this compound's inhibitory activity against Pim-1 kinase?

A10: Research suggests that the presence of three hydrogen bond donors on the A-ring of this compound is crucial for its selectivity towards Pim-1 kinase. Modifying these hydrogen bond donors can significantly impact the compound's potency and selectivity profile. []

Q11: What is the impact of C6 substitution on the antiproliferative activity of this compound?

A11: Studies comparing Quercetin, this compound, and Patuletin (differing in their C6 substitution) revealed that the presence of a methoxyl group at C6 enhances antiproliferative potency in tumor cell lines. []

Q12: What strategies can be employed to improve this compound's stability and bioavailability?

A12: Encapsulation in nanoparticle systems, as previously discussed, represents a promising strategy for enhancing this compound's stability and bioavailability. By protecting the compound from degradation and controlling its release, nanoparticles can improve its therapeutic efficacy. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.